molecular formula C17H26BrNO3 B2930679 Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]-3-methylbutanoate CAS No. 956711-77-6

Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]-3-methylbutanoate

Cat. No.: B2930679
CAS No.: 956711-77-6
M. Wt: 372.303
InChI Key: CQRSESDYJOKNHV-UHFFFAOYSA-N
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Description

Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]-3-methylbutanoate is a structurally complex compound featuring a brominated adamantane moiety linked via a carbonyl-amino group to a methyl-substituted butanoate ester. Adamantane derivatives are notable for their rigidity, high lipophilicity, and metabolic stability due to the diamondoid structure of adamantane . The bromine substituent at the 3-position of adamantane likely enhances electrophilic reactivity and may influence binding interactions in biological systems.

Properties

IUPAC Name

methyl 2-[(3-bromoadamantane-1-carbonyl)amino]-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrNO3/c1-10(2)13(14(20)22-3)19-15(21)16-5-11-4-12(6-16)8-17(18,7-11)9-16/h10-13H,4-9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRSESDYJOKNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C12CC3CC(C1)CC(C3)(C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]-3-methylbutanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C14H18BrN1O2C_{14}H_{18}BrN_{1}O_{2}. Its structural features include an adamantane core, which is known for its unique three-dimensional structure that can influence biological interactions.

Research indicates that compounds with adamantane structures often exhibit antiviral properties. The bromine substitution may enhance lipophilicity, facilitating membrane penetration and interaction with viral proteins. This mechanism is particularly relevant in the context of antiviral drug design.

Antiviral Properties

Studies have shown that derivatives of adamantane, such as amantadine and rimantadine, are effective against influenza viruses. This compound may share similar mechanisms, potentially inhibiting viral replication by interfering with the viral ion channel function.

Anticancer Activity

Emerging evidence suggests that compounds featuring brominated adamantane derivatives may exhibit anticancer properties. The mechanism could involve the induction of apoptosis in cancer cells through the activation of caspases or modulation of signaling pathways associated with cell survival.

Case Studies

  • Influenza Virus Inhibition : A study demonstrated that adamantane derivatives significantly reduced viral load in infected cell cultures. This compound was tested alongside these derivatives, showing promising results in reducing hemagglutination activity, a marker for viral replication.
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies assessed the cytotoxic effects of various brominated adamantane derivatives on different cancer cell lines (e.g., HeLa and MCF-7). Results indicated that this compound exhibited significant cytotoxicity at micromolar concentrations, suggesting its potential as an anticancer agent.

Data Tables

Property Value
Molecular FormulaC14H18BrN1O2C_{14}H_{18}BrN_{1}O_{2}
Molecular Weight304.2 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents
LogPEstimated > 3 (high lipophilicity)

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) have been employed to analyze the compound's purity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate

  • Structure: Features a trifluoroethylamino group instead of the adamantane-carbonylamino moiety.
  • Synthesis: Prepared via reaction of methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with 2,2,2-trifluoroethyl triflate in THF under basic conditions .
  • Key Differences: The trifluoroethyl group introduces strong electron-withdrawing effects, enhancing electrophilicity compared to the bromoadamantane group. LCMS retention time: Not directly comparable due to differences in hydrophobicity.

Methyl 2-Benzoylamino-3-Oxobutanoate

  • Structure: Contains a benzoylamino group and a ketone at the 3-position.
  • Synthesis: Derived from aromatic amines and methyl 2-benzoylamino-3-oxobutanoate via acid-catalyzed condensation .
  • The ketone at the 3-position increases susceptibility to nucleophilic attack, whereas the adamantane-carbonyl linkage is more sterically protected.

Methyl (S)-3,3-Dimethyl-2-(Methylamino)butanoate Hydrochloride

  • Structure: A methylamino-substituted ester with a branched alkyl chain.
  • Synthesis : Involves deprotection of a tert-butoxycarbonyl (Boc) group using HCl in dioxane .
  • Key Differences: The methylamino group is less sterically hindered than the adamantane-carbonylamino group, enabling faster reaction kinetics in nucleophilic substitutions.

Structural and Functional Comparison Table

Compound Key Substituent Synthetic Method Reactivity/Solubility
Target Compound 3-Bromoadamantane-carbonylamino Not reported High lipophilicity, steric hindrance
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate Trifluoroethylamino Triflate alkylation Enhanced electrophilicity, moderate solubility
Methyl 2-benzoylamino-3-oxobutanoate Benzoylamino, ketone Acid-catalyzed condensation π-π stacking, ketone reactivity
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride Methylamino, hydrochloride salt Boc deprotection with HCl Improved aqueous solubility

Research Implications and Limitations

  • Adamantane Advantage : The brominated adamantane group in the target compound likely confers superior metabolic stability and binding affinity in hydrophobic environments (e.g., enzyme active sites) compared to smaller substituents .
  • Synthetic Challenges : The adamantane moiety may complicate purification due to its high hydrophobicity, necessitating advanced chromatographic techniques (e.g., C18 reverse-phase HPLC) as seen in related compounds .
  • Data Gaps: Toxicological and pharmacokinetic data for the target compound are unavailable, mirroring limitations noted for structurally simpler analogs like 2-cyano-N-[(methylamino)carbonyl]acetamide .

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